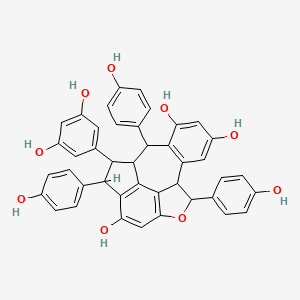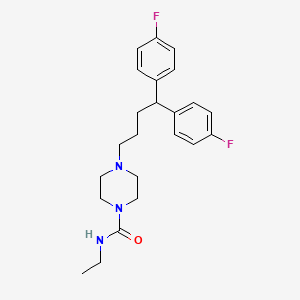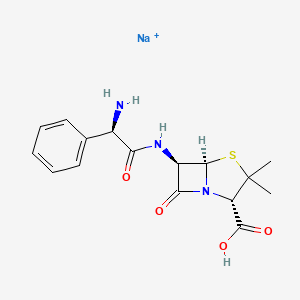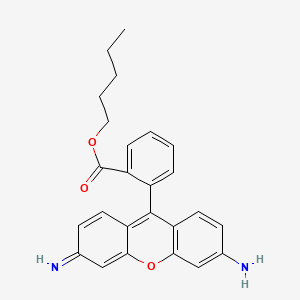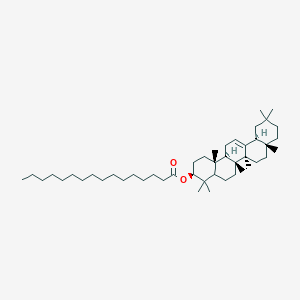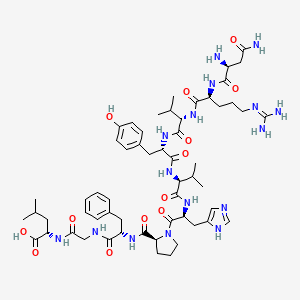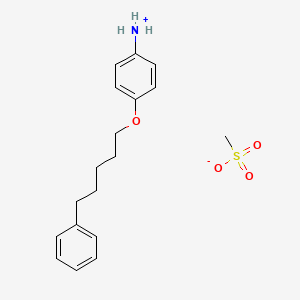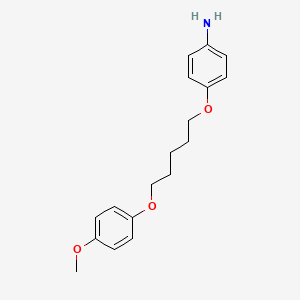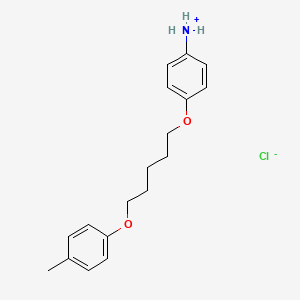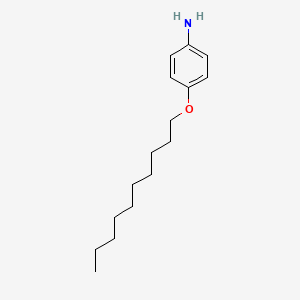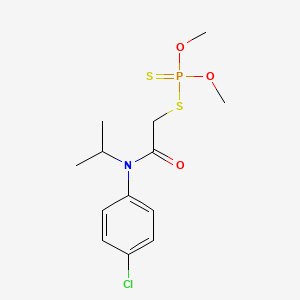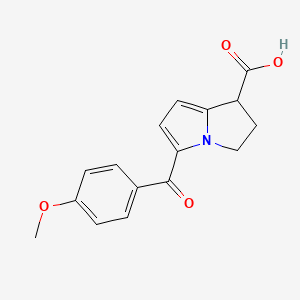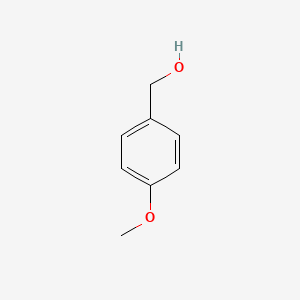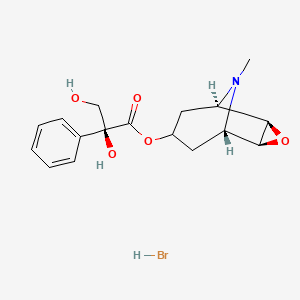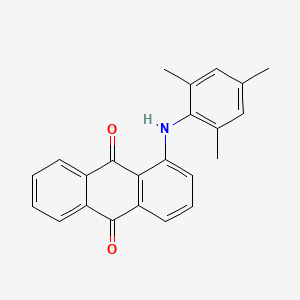
Anthraquinone, 1-(2,4,6-trimethylphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 1-(2,4,6-trimethylphenylamino)- is a Skin / Eye Irritant.
Aplicaciones Científicas De Investigación
Applications in Coordination Chemistry
Anthraquinone derivatives showcase a wide range of applications in coordination chemistry. They are incorporated into diverse structures such as self-assembled systems, coordination polymers, and metal-organic frameworks. Their electronic and redox properties are leveraged in biological and chemosensing disciplines, highlighting the versatility of anthraquinone derivatives in scientific research (Langdon-Jones & Pope, 2014).
Applications in Polymerization
Innovative methacrylated anthraquinone dyes are synthesized, paving the way for a broad spectrum of colors and applications. The polymerizable nature of these dyes allows them to be covalently embedded into copolymers, serving as cross-linking agents and enhancing physiological compatibility. This makes them promising compounds for medical applications like iris implants (Dollendorf et al., 2013).
Applications in Antiviral Research
Anthraquinone derivatives, especially those with polyphenolic and polysulfonate substitutions, exhibit potent antiviral activity against human immunodeficiency virus (HIV-1). Their mechanism involves inhibiting HIV-1 reverse transcriptase, marking them as potential candidates for antiviral therapies (Schinazi et al., 1990).
Applications in Anticancer Research
Recent studies emphasize the significance of anthraquinone derivatives as anticancer agents. Structural modifications of these compounds are being actively pursued to target essential cellular proteins in cancer cells, showcasing their potential in expanding anticancer therapeutics (Malik et al., 2021).
Applications in Treating Autoimmune Disorders
Naturally occurring anthraquinones like emodin and rhein are explored for their therapeutic potential in autoimmune diseases, such as autoimmune diabetes. The bioactive properties of these compounds, including their anti-inflammatory and immunomodulatory effects, underline their potential in clinical applications for treating autoimmune disorders (Chien et al., 2015).
Propiedades
Número CAS |
73791-32-9 |
|---|---|
Nombre del producto |
Anthraquinone, 1-(2,4,6-trimethylphenylamino)- |
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
1-(2,4,6-trimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO2/c1-13-11-14(2)21(15(3)12-13)24-19-10-6-9-18-20(19)23(26)17-8-5-4-7-16(17)22(18)25/h4-12,24H,1-3H3 |
Clave InChI |
VDQIFKUVPGALRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Apariencia |
Solid powder |
Otros números CAS |
73791-32-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Anthraquinone, 1-(2,4,6-trimethylphenylamino)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



